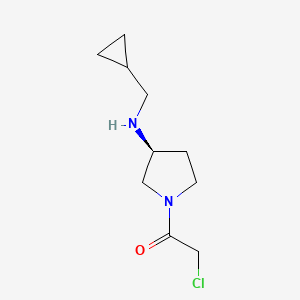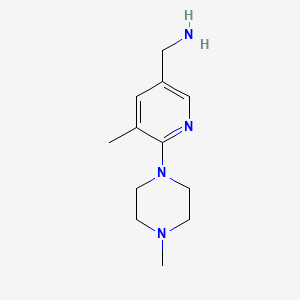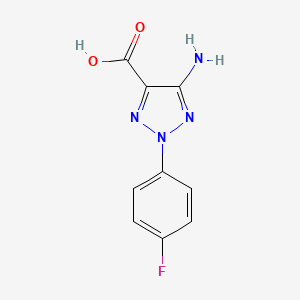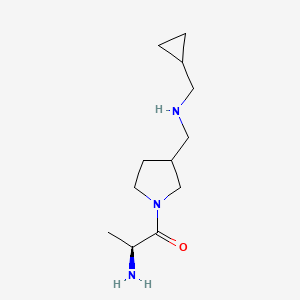
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a phenoxy group, a piperidine ring, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with formaldehyde to form 2-(hydroxymethyl)-6-methylphenol.
Etherification: The hydroxymethyl group is then etherified with 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-(2-(Carboxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学研究应用
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-ethylphenoxy)-1-(piperidin-1-yl)ethanone
- 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the piperidine ring also adds to its distinctiveness, providing additional sites for interaction and modification.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
2-[2-(hydroxymethyl)-6-methylphenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H21NO3/c1-12-6-5-7-13(10-17)15(12)19-11-14(18)16-8-3-2-4-9-16/h5-7,17H,2-4,8-11H2,1H3 |
InChI 键 |
SVFKTQSCNNDSFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CO)OCC(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)





![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)




